molecular formula C8H17NO2 B3144179 N-(2-methoxyethyl)-2,2-dimethylpropanamide CAS No. 546070-83-1

N-(2-methoxyethyl)-2,2-dimethylpropanamide

Cat. No. B3144179
CAS RN: 546070-83-1
M. Wt: 159.23 g/mol
InChI Key: ZKFNBDAVVGLYMI-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)thiolane-2-carboxamide” is a chemical compound with the CAS Number: 1795076-29-7 . Another compound, “N-(2-methoxyethyl) Apalutamide” has the CAS No 1332391-30-6 .


Chemical Reactions Analysis

The compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .

Mechanism of Action

Volanesorsen, a 20-nucleotide partially 2′-O-(2-methoxyethyl) (2′-MOE)–modified antisense oligonucleotide (ASO) gapmer, was recently approved in the European Union as a novel, first-in-class treatment in the reduction of triglyceride levels in patients with familial chylomicronemia syndrome .

Safety and Hazards

Safety data sheets for related compounds suggest avoiding breathing vapors, mist, or gas, and using personal protective equipment. They also recommend using these substances only outdoors or in a well-ventilated area .

Future Directions

Zwitterionic polymers, comprising hydrophilic anionic and cationic groups with the same total number of positive and negative charges on the same monomer residue, have received increasing attention due to their distinctive physico-chemical properties, including high hydration, good biocompatibility, good antifouling and good antibacterial properties, and thus show great potential as a novel type of biomedical material .

properties

IUPAC Name

N-(2-methoxyethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)7(10)9-5-6-11-4/h5-6H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNBDAVVGLYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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